

# **Torkinib ATP-competitive mTOR inhibitor**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Torkinib** (PP242): An ATP-Competitive mTOR Inhibitor

## **Executive Summary**

**Torkinib**, also known as PP242, is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3][4][5] As a member of the **TORKinib** class of molecules, it distinguishes itself from earlier allosteric inhibitors like rapamycin by directly targeting the kinase domain's ATP-binding site.[6][7] This mechanism allows **Torkinib** to inhibit both major mTOR-containing complexes, mTORC1 and mTORC2, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[2][6][8] This guide provides a detailed overview of **Torkinib**'s chemical properties, mechanism of action, inhibitory activity, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.

## **Chemical Properties**

**Torkinib** is a pyrazolopyrimidine compound with demonstrated anti-cancer properties.[9]



| Property          | Value                                                                               |
|-------------------|-------------------------------------------------------------------------------------|
| Chemical Name     | 2-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol[9][10] |
| Synonyms          | PP242, PP-242[9]                                                                    |
| Molecular Formula | C16H16N6O[3][9]                                                                     |
| Molecular Weight  | 308.34 g/mol [3][9]                                                                 |
| CAS Number        | 1092351-67-1[2][3]                                                                  |

## **Mechanism of Action**

**Torkinib** functions as a direct inhibitor of mTOR's kinase activity by competing with ATP for binding to the catalytic site within the kinase domain.[2][6] This mode of action is fundamentally different from rapamycin, which acts allosterically and only partially inhibits mTORC1 signaling while being largely ineffective against mTORC2.[6][7]

By inhibiting both complexes, **Torkinib** provides a more complete shutdown of mTOR signaling:

- mTORC1 Inhibition: Torkinib blocks the mTORC1-mediated phosphorylation of key substrates like S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[1][11] This action disrupts cap-dependent translation and protein synthesis, which are critical for cell growth and proliferation.[1]
- mTORC2 Inhibition: Torkinib prevents mTORC2 from phosphorylating Akt at the Serine 473 residue.[1][5] This phosphorylation is a key step for full Akt activation, a kinase central to promoting cell survival and inhibiting apoptosis.[12]

The dual inhibition of mTORC1 and mTORC2 makes **Torkinib** a powerful tool for investigating mTOR signaling and a lead compound for developing cancer therapeutics.[6][10]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Torkinib | Apoptosis | Mitophagy | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. The Ups and Downs of TORKinibs in Transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Torkinib | C16H16N6O | CID 135565635 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mTOR kinase inhibitors as potential cancer therapeutic drugs PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Torkinib ATP-competitive mTOR inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612163#torkinib-atp-competitive-mtor-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com